N-Cyclopropyl-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Description
Properties
Molecular Formula |
C15H23BN2O2 |
|---|---|
Molecular Weight |
274.17 g/mol |
IUPAC Name |
N-cyclopropyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C15H23BN2O2/c1-14(2)15(3,4)20-16(19-14)11-8-9-17-13(10-11)18(5)12-6-7-12/h8-10,12H,6-7H2,1-5H3 |
InChI Key |
RSWQFLCKBANHRW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N(C)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
- Catalyst : Pd(dppf)Cl$$_2$$ (1–5 mol%).
- Base : Potassium acetate (KOAc, 3 equiv).
- Solvent : 1,4-dioxane or toluene/water mixtures.
- Temperature : 80–90°C for 12–24 hours under inert atmosphere.
- Combine 4-bromo-N-cyclopropyl-N-methylpyridin-2-amine (1.0 equiv), B$$2$$Pin$$2$$ (1.2 equiv), Pd(dppf)Cl$$_2$$ (0.05 equiv), and KOAc (3.0 equiv) in dioxane.
- Purge with nitrogen and stir at 80°C for 12 hours.
- Concentrate under reduced pressure and purify via silica chromatography (hexanes/EtOAc).
| Parameter | Details |
|---|---|
| Starting Material | 4-Bromo-N-cyclopropyl-N-methylpyridin-2-amine |
| Boron Source | B$$2$$Pin$$2$$ |
| Catalyst Loading | 5 mol% Pd(dppf)Cl$$_2$$ |
| Solvent | 1,4-Dioxane |
| Reaction Time | 12–24 hours |
Sequential Alkylation and Borylation
For substrates sensitive to palladium catalysts, the amine group is functionalized prior to borylation.
Stepwise Approach:
- Amine Alkylation :
- Borylation : Apply Miyaura conditions as in Section 1.
Challenges :
- Over-alkylation risks require controlled stoichiometry.
- Boronic ester installation may necessitate protection of the amine (e.g., Boc) to prevent side reactions.
Alternative Routes via Triflate Intermediates
Triflates offer enhanced reactivity in cross-coupling reactions.
- Convert 4-hydroxy-N-cyclopropyl-N-methylpyridin-2-amine to triflate using Tf$$_2$$O/pyridine.
- Perform Miyaura borylation with B$$2$$Pin$$2$$ and Pd(dppf)Cl$$_2$$.
Advantages :
Characterization and Analytical Data
Critical spectroscopic data for validation:
Chemical Reactions Analysis
N-Cyclopropyl-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation with hydrogen peroxide can convert the boronic ester to a boronic acid.
Substitution Reactions: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the compound.
Scientific Research Applications
Medicinal Chemistry
N-Cyclopropyl-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has been investigated for its potential as a therapeutic agent. Its structural features allow it to interact with biological targets effectively.
Case Study: PI3Kδ Inhibitors
Recent studies have highlighted the compound's role in the development of PI3Kδ inhibitors, which are crucial in treating various cancers and inflammatory diseases. The modification of the pyridine core with the dioxaborolane moiety enhances its binding affinity and selectivity for the target enzyme, demonstrating significant potential in drug design .
Neuroscience Research
The compound may also be explored as a modulator in neurological studies. Its ability to interact with neurotransmitter receptors suggests it could serve as a lead compound for developing treatments for neurodegenerative diseases.
Case Study: M4 Muscarinic Receptor Modulation
Research indicates that similar compounds can act as positive allosteric modulators of the M4 muscarinic receptor, which plays a vital role in cognitive functions. The incorporation of the tetramethyl-dioxaborolane group may enhance the efficacy of such interactions .
Material Science Applications
The unique structure of this compound also lends itself to applications in material science.
Protein Degradation Technology
This compound is classified under protein degrader building blocks, indicating its utility in developing targeted protein degradation systems. Such systems are increasingly vital in drug discovery and therapeutic development, particularly for diseases driven by specific proteins .
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Development of PI3Kδ inhibitors for cancer treatment |
| Neuroscience Research | Potential modulator for M4 muscarinic receptors |
| Material Science | Building block for protein degradation technologies |
Mechanism of Action
The mechanism of action of N-Cyclopropyl-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine involves its ability to participate in various chemical reactions, particularly the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling. The boronic ester moiety acts as a nucleophile, reacting with electrophilic halides in the presence of a palladium catalyst to form new carbon-carbon bonds . This mechanism is crucial for its role in organic synthesis and medicinal chemistry.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound belongs to a broader class of 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amines, where structural variations arise from substituents on the amine group and the pyridine ring. Key analogs include:
Key Observations :
- Substituent Effects : Cycloalkyl groups (e.g., cyclohexyl) increase molecular weight and hydrophobicity compared to alkyl or methyl groups.
- Positional Isomerism : Boronate placement at pyridine positions 4 (target compound) vs. 5 (e.g., ) alters electronic properties, affecting reactivity in cross-couplings.
- Steric Hindrance : Bulky substituents (e.g., isobutyl) may reduce reaction rates in catalytic processes .
Reactivity :
- The tetramethyl dioxaborolane group enables efficient Suzuki couplings with aryl halides, forming biaryl structures critical in drug discovery (e.g., kinase inhibitors) .
Physicochemical Data :
| Property | Target Compound | N-Methyl-N-propyl Analog | N-Cyclohexyl Analog |
|---|---|---|---|
| Molecular Weight | ~274 (estimated) | 276.19 | 302.22 |
| LogP (Predicted) | ~2.5 | 2.8 | 3.6 |
| Solubility | Low in water, high in DMSO | Similar | Lower |
Biological Activity
N-Cyclopropyl-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, specifically focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C15H23BN2O2
- Molecular Weight : 274.17 g/mol
- CAS Number : 1350561-93-1
The biological activity of this compound primarily involves its interaction with specific biological targets. The compound has been studied for its inhibitory effects on various enzymes and receptors:
- GSK-3β Inhibition : Preliminary studies indicate that compounds with similar structures exhibit GSK-3β inhibitory activity, which is crucial in various signaling pathways involved in cell proliferation and survival .
- PfATP4 Targeting : Analogous compounds have shown effectiveness against Plasmodium falciparum ATPase (PfATP4), a target for antimalarial therapies. The inclusion of cyclopropyl groups has been linked to enhanced potency against malaria parasites .
Biological Activity Data
The following table summarizes the biological activity data related to this compound and its analogs:
| Compound | Target | Activity (IC50/EC50) | Reference |
|---|---|---|---|
| N-Cyclopropyl-N-methyl-pyridine derivative | GSK-3β | IC50 = 8 nM | |
| Analog with N-cyclopropyl group | PfATP4 | EC50 = 0.023 μM | |
| N-Methyl derivative | PfATP4 | EC50 = 0.064 μM |
Case Study 1: Antimalarial Activity
In a study focused on optimizing antimalarial compounds targeting PfATP4, the incorporation of a cyclopropyl group in the structure significantly improved the potency against malaria parasites. The optimized analogs demonstrated effective inhibition of ATPase activity and exhibited favorable pharmacokinetic profiles in vivo .
Case Study 2: GSK-3β Inhibition
Another investigation revealed that derivatives of pyridine containing cyclopropyl substituents showed competitive inhibition of GSK-3β. These compounds were characterized by their low nanomolar IC50 values, indicating high potency and potential therapeutic applications in treating conditions like Alzheimer's disease and certain cancers .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-Cyclopropyl-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, analogous compounds are synthesized via coupling of boronate esters with halogenated pyridines under conditions using cesium carbonate and copper(I) bromide in dimethyl sulfoxide (DMSO) at 35°C for 48 hours . Key intermediates are characterized using NMR, NMR, and HRMS to confirm regioselectivity and purity . For boronate-containing precursors, chromatographic purification (e.g., silica gel with ethyl acetate/hexane gradients) is critical to isolate the target compound .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Despite limited toxicology data for the specific compound, general safety measures for boronate esters include:
- Use of PPE (gloves, goggles, lab coats) to avoid skin/eye contact .
- Work in a fume hood to prevent inhalation of fine particulates .
- Store in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the boronate ester .
Q. How is the boronate ester group in this compound characterized spectroscopically?
- Methodological Answer : The tetramethyl-1,3,2-dioxaborolane moiety is identified via NMR (δ ~30–35 ppm) and IR spectroscopy (B-O stretching at ~1350–1400 cm) . In NMR, the methyl groups on the dioxaborolane ring appear as a singlet at δ ~1.3 ppm .
Advanced Research Questions
Q. How can this compound be integrated into Suzuki-Miyaura cross-coupling reactions for complex molecule synthesis?
- Methodological Answer : The boronate ester serves as a coupling partner in Pd-catalyzed reactions. For example:
- Catalytic System : Use Pd(PPh) or PdCl(dppf) with a base (e.g., NaCO) in a 1:1 mixture of THF/HO at 80°C .
- Substrate Scope : Coupling with aryl halides (e.g., bromopyridines) yields biaryl products. Monitor reaction progress via TLC and optimize ligand/base ratios to suppress protodeboronation .
- Challenges : Steric hindrance from the cyclopropyl group may reduce coupling efficiency; pre-activation with trifluoroborate salts can improve yields .
Q. How can structural analogs of this compound be designed to study structure-activity relationships (SAR) in kinase inhibition?
- Methodological Answer :
- Scaffold Modification : Replace the cyclopropyl group with tert-butyl or oxetane moieties to alter steric and electronic properties (see PharmaBlock catalog for analogs) .
- Biological Assays : Test analogs against CDK4/6 using enzymatic assays (e.g., ADP-Glo™ Kinase Assay) and validate selectivity via kinome-wide profiling .
- Computational Modeling : Perform docking studies (e.g., with AutoDock Vina) to predict binding interactions in the ATP-binding pocket of CDK6 .
Q. What strategies resolve contradictions in catalytic efficiency observed during cross-coupling reactions with this boronate ester?
- Methodological Answer : Contradictions often arise from competing side reactions (e.g., homocoupling or hydrolysis). Address this by:
- Precatalyst Screening : Test Pd vs. Pd sources (e.g., Pd(OAc) with SPhos ligand) to identify optimal turnover .
- Additive Optimization : Additives like LiCl or phase-transfer agents (e.g., TBAB) stabilize the boronate intermediate .
- Kinetic Analysis : Use in situ NMR (if fluorinated substrates are used) to track reaction progress and identify rate-limiting steps .
Q. How does the electronic environment of the pyridine ring influence the reactivity of the boronate ester in nucleophilic substitution reactions?
- Methodological Answer : The electron-donating N-cyclopropyl-N-methyl group increases pyridine ring electron density, which can be quantified via Hammett σ values.
- Experimental Validation : Compare reaction rates with analogs lacking the cyclopropyl group (e.g., tert-butyl derivatives) in SNAr reactions using 4-chloropyrimidine as a substrate .
- DFT Calculations : Compute Fukui indices to predict nucleophilic attack sites on the pyridine ring .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
